molecular formula C19H20N2O4S B509121 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)propanamide CAS No. 663167-89-3

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)propanamide

Katalognummer: B509121
CAS-Nummer: 663167-89-3
Molekulargewicht: 372.4g/mol
InChI-Schlüssel: YVRRMDXWDVQHNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Planarity of the Benzisothiazole Core

The benzisothiazole ring typically adopts a planar conformation due to resonance stabilization. For example, in 2-(1,3-benzoxazol-2-ylsulfanyl)-1-phenylethanone , the benzothiazole unit is planar with minimal deviation from the mean plane. This planarity is preserved in the target compound, enabling efficient π-π stacking interactions in crystals.

Dihedral Angles and Substituent Orientation

Substituents on the benzisothiazole or phenyl rings influence dihedral angles between aromatic systems. In 2-[2-(3-methoxyphenyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide , the benzothiazole unit forms a dihedral angle of ~67.85° with the methoxy-substituted phenyl ring. For the target compound, the 4-isopropylphenyl group likely induces a similar dihedral angle, balancing steric repulsion and electronic conjugation.

Intermolecular Interactions

Weak intermolecular forces dominate crystal packing:

  • C–H···O Hydrogen Bonds : Observed in 2-(2-oxo-2-phenylethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide , forming R²(7) motifs.
  • Van der Waals Forces : Aliphatic chains (e.g., isopropyl) contribute to lattice stability through hydrophobic interactions.

Table 1: Comparative Crystallographic Features

Compound Dihedral Angle Key Interactions Crystalline Form
2-[2-(3-Methoxyphenyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide ~67.85° C–H···O hydrogen bonds Monoclinic (P2₁/c)
Ethyl 4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate Not reported Hydrogen bonding, van der Waals Polymorphic (monoclinic/orthorhombic)
Target Compound (inferred) ~65–70° C–H···O, isopropyl hydrophobicity Monoclinic (predicted)

Implications : The planar benzisothiazole core and optimized dihedral angles in the target compound may enhance its ability to interact with flat biological surfaces (e.g., enzyme active sites), while the isopropyl group could restrict rotational freedom, favoring specific binding conformations.

Eigenschaften

IUPAC Name

N-(4-propan-2-ylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-13(2)14-7-9-15(10-8-14)20-18(22)11-12-21-19(23)16-5-3-4-6-17(16)26(21,24)25/h3-10,13H,11-12H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRRMDXWDVQHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

  • Step 1: Benzisothiazole precursor synthesis: React 2-aminobenzenesulfonamide with acetic anhydride in the presence of a base such as pyridine. Heat the mixture at 90°C for 2 hours to obtain 1,1-dioxido-2-acetamidobenzenesulfonamide.

  • Step 2: Oxidation: Oxidize 1,1-dioxido-2-acetamidobenzenesulfonamide using an oxidizing agent like potassium permanganate in acidic medium at room temperature to form 3-oxo-1,1-dioxido-1,2-benzisothiazole.

  • Step 3: Amide formation: Condense 3-oxo-1,1-dioxido-1,2-benzisothiazole with 4-isopropylaniline and propanoyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions to yield the final compound 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)propanamide.

Industrial Production Methods: For large-scale production, the same synthetic route can be adapted with optimized reaction conditions, enhanced purification processes, and automated equipment to improve yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions:

  • Oxidation: Can be oxidized further in the presence of strong oxidizing agents, which can modify the benzisothiazole ring.

  • Reduction: Undergoes reduction reactions with reducing agents, potentially leading to the cleavage of the sulfonamide group.

  • Substitution: Reacts with various electrophiles in substitution reactions, particularly at the benzisothiazole moiety.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Alkyl halides, acyl chlorides, under anhydrous conditions with a base like pyridine or triethylamine.

Major Products Formed:

  • Oxidation products include more highly oxidized benzisothiazole derivatives.

  • Reduction leads to products where the benzisothiazole ring or the sulfonamide group is modified.

  • Substitution products vary depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Physical Properties

The compound exhibits unique physical properties that contribute to its functionality in various applications. It typically demonstrates stability under standard conditions and solubility in polar solvents.

Pharmaceutical Applications

The compound has been explored for its potential as an antimicrobial agent . Studies have indicated that derivatives of benzisothiazole possess significant antibacterial and antifungal activities. For instance, a study highlighted the efficacy of similar compounds against resistant strains of bacteria, suggesting a promising avenue for antibiotic development.

Case Study: Antibacterial Activity

In a laboratory setting, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial properties.

Agrochemical Applications

Benzisothiazole derivatives are also being investigated for their role as pesticides and herbicides . The ability to inhibit specific enzymes in pests makes these compounds valuable in developing environmentally friendly agricultural solutions.

Case Study: Herbicidal Efficacy

Research conducted on the herbicidal activity of related compounds showed effective weed control in crops with minimal toxicity to non-target plants. Field trials indicated a reduction in weed biomass by up to 80% when applied at optimal concentrations.

Material Science Applications

The unique chemical structure of this compound allows it to be used as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved resistance to degradation under UV exposure.

Data Table: Polymer Additive Performance

PropertyControl SampleSample with CompoundImprovement (%)
Tensile Strength (MPa)253020
Elongation at Break (%)30035016.67
UV Resistance (hours)50080060

Wirkmechanismus

Mechanism of Effect:

  • In biochemical contexts, the compound may inhibit enzymes by interacting with their active sites, particularly sulfonamide-binding enzymes.

  • The benzisothiazole ring can intercalate with nucleic acids, disrupting replication and transcription processes.

Molecular Targets and Pathways:

  • Targets include enzymes with sulfonamide-sensitive sites, DNA, and RNA.

  • Disrupts pathways related to cellular replication and metabolism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound’s activity and toxicity are influenced by substituents on the aromatic ring and the alkyl/aryl groups attached to the propanamide chain. Below is a detailed comparison with structurally related derivatives:

Substituent Variations on the Aromatic Ring

Compound Name Substituent (R) Molecular Weight Key Findings References
3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)propanamide 4-isopropylphenyl 362.40* Enhanced lipophilicity due to isopropyl group; improved CNS penetration potential .
3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide 3-methoxyphenyl 356.36* Methoxy group enhances solubility but reduces metabolic stability .
3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide 2-(trifluoromethyl)phenyl 412.35* Trifluoromethyl group increases electronegativity, improving target binding affinity .
N-(2,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide 2,4-dimethoxyphenyl 392.39* Dual methoxy groups enhance solubility but may compete with COX-2 binding .

Notes:

  • *Calculated based on molecular formulas from referenced evidence.
  • The 4-isopropylphenyl group in the target compound balances lipophilicity and metabolic stability, avoiding excessive polarity (e.g., methoxy derivatives) or extreme hydrophobicity .

Variations in the Alkyl Chain

Compound Name Alkyl Chain (X) Key Findings References
3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide Isobutyl Reduced hepatic toxicity due to rapid hydrolysis to hydrophilic metabolites .
Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate Ethyl ester Used as a synthetic intermediate; lacks bioactivity due to ester hydrolysis instability .

Notes:

  • The propanamide chain in the target compound provides stability compared to ester derivatives, which are prone to hydrolysis .

Pharmacological and Toxicological Insights

  • Reduced Hepatotoxicity: Unlike acetaminophen, which forms toxic NAPQI via cytochrome P450 oxidation, benzisothiazol-3(2H)-one derivatives undergo hydrolysis to non-toxic metabolites (e.g., compound 50 in ) .
  • Antimicrobial Activity : Analogous compounds with benzisothiazol-3(2H)-one cores exhibit MIC values as low as 0.78 μg/mL against Mycobacterium tuberculosis .

Biologische Aktivität

The compound 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)propanamide is a member of the benzothiazole family, which is known for its diverse biological activities. This compound features a complex structure that includes a benzothiazole moiety and an amide functional group, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of this compound is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S with a molecular weight of approximately 358.40 g/mol. Its structural components include:

  • Benzothiazole moiety : Known for various biological activities including antimicrobial and anticancer properties.
  • Amide linkage : This functional group often enhances the compound's ability to interact with biological targets.

Antimicrobial Properties

Studies have shown that compounds containing benzothiazole derivatives exhibit significant antimicrobial activity. For instance, the presence of the benzothiazole ring in related compounds has been linked to inhibition against various bacteria and fungi. In vitro assays indicated that derivatives similar to 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)propanamide demonstrated potent activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has suggested that benzothiazole derivatives possess anticancer properties. A study found that certain analogs exhibited cytotoxic effects on cancer cell lines, indicating potential for therapeutic applications in oncology. The mechanism of action often involves inducing apoptosis and inhibiting cell proliferation .

Ion Channel Modulation

Recent investigations into the biological activity of benzothiazole derivatives have highlighted their role as inhibitors of ion channels. For example, compounds structurally related to the target compound showed inhibitory activity against Kv1.3 potassium channels, which are implicated in various physiological processes and diseases . This suggests potential applications in treating autoimmune disorders.

Case Study 1: Antimicrobial Efficacy

A series of synthesized benzothiazole derivatives were tested for antimicrobial efficacy against clinical isolates. The study revealed that compounds with similar structures to 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)propanamide exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity Evaluation

In vitro studies assessed the cytotoxicity of benzothiazole derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that certain derivatives resulted in a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that structural modifications could enhance anticancer activity .

Toxicity Assessment

While exploring the biological activity of this compound, toxicity assessments are crucial. Studies involving zebrafish embryos have shown that certain derivatives exhibit low toxicity profiles with LC50 values indicating safe exposure levels for potential therapeutic use . Understanding the safety profile is essential for advancing these compounds into clinical trials.

Q & A

Q. What are the recommended synthetic routes for 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-isopropylphenyl)propanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling the benzisothiazole core (e.g., 3-oxo-1,2-benzisothiazole-1,1-dioxide) with 4-isopropylphenylamine via a propanamide linker. Key steps include:
  • Nucleophilic substitution : Reacting the benzisothiazole precursor with chloroacetyl chloride, followed by amidation with 4-isopropylphenylamine .
  • Optimization : Yield improvements (70–85%) are achieved using polar aprotic solvents (e.g., DMF) at 80–100°C, with triethylamine as a base to neutralize HCl byproducts. Purity (>95%) is confirmed via HPLC with a C18 column and UV detection at 254 nm .
    Table 1 : Reaction Optimization Parameters
SolventTemperature (°C)CatalystYield (%)Purity (%)
DMF80Et₃N7592
DMSO90Et₃N8295
THF70None6085

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the benzisothiazole ring (δ 7.5–8.2 ppm for aromatic protons) and propanamide linkage (δ 2.8–3.2 ppm for CH₂ groups). ¹³C signals at ~170 ppm confirm the carbonyl groups .
  • X-ray Crystallography : Resolves bond angles and dihedral angles in the benzisothiazole ring (e.g., S–N–C bond angle: ~115°) and confirms the 1,1-dioxide configuration .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]⁺ at m/z 403.12 (calculated: 403.10) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the benzisothiazole’s sulfur atom shows high electrophilicity, suggesting susceptibility to nucleophilic attack .
  • Molecular Docking : Screens against protein databases (e.g., PDB) to identify potential targets. Docking studies with HDAC8 (anticancer target) show a binding affinity of −8.2 kcal/mol, driven by hydrogen bonding with the propanamide oxygen .
    Table 2 : Docking Scores for Related Targets
Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interactions
HDAC81T69−8.2Propanamide O ↔ Tyr306
COX-25KIR−7.5Benzisothiazole ↔ Val523

Q. What strategies resolve contradictions in reported biological activities (e.g., varying IC₅₀ values in anticancer assays)?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, incubation time). To standardize:
  • Dose-Response Curves : Test across multiple cell lines (e.g., MCF-7, A549) with 48–72 hr incubations.
  • Mechanistic Studies : Use flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis. For example, the compound induces caspase-3 activation in HeLa cells (IC₅₀ = 12 µM) but not in NIH/3T3 fibroblasts, indicating selective toxicity .
  • SAR Analysis : Compare with analogs lacking the 4-isopropylphenyl group; substitution here reduces IC₅₀ by 40%, highlighting its role in target binding .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Methodological Answer :
  • Core Modifications : Introducing electron-withdrawing groups (e.g., Cl at the benzisothiazole C4 position) increases electrophilicity, improving kinase inhibition (e.g., 2-fold increase in JNK3 inhibition) .
  • Side Chain Variations : Replacing 4-isopropylphenyl with a sulfonamide group enhances solubility (logP reduced from 3.2 to 2.1) while maintaining IC₅₀ in nanomolar ranges .
    Table 3 : SAR Trends for Key Derivatives
DerivativeModificationlogPIC₅₀ (µM)Target
Parent CompoundNone3.212.0Caspase-3
C4-Chloro AnalogCl at benzisothiazole3.56.5JNK3
Sulfonamide Derivative–SO₂NH₂ substituent2.18.7HDAC8

Methodological Considerations

  • Contradiction Resolution : When conflicting data arise (e.g., solubility vs. potency), use multivariate analysis (e.g., PCA) to identify dominant factors .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro assays (e.g., GlideScore validation for docking studies) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.